molecular formula C₄₁H₇₈O₆ B1142381 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol CAS No. 60175-30-6

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol

Cat. No. B1142381
CAS RN: 60175-30-6
M. Wt: 667.05
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex glycerol derivatives, including those related to 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol, often involves strategies that allow for the selective functionalization of the glycerol backbone. For example, Tocanne et al. (1974) detailed the synthesis of lysylphosphatidylglycerol derivatives, showcasing methods that could be adapted for the synthesis of triglycerides with specific acyl chains at determined positions on the glycerol molecule (Tocanne, Verheij, den Kamp, & van Deenen, 1974).

Molecular Structure Analysis

Understanding the molecular structure of triglycerides like 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol is crucial for predicting their behavior and interactions in various environments. Studies such as the one by Goto et al. (1992) on the crystal structure of mixed-chain triacylglycerols provide valuable insights into how different acyl chains influence the overall molecular conformation and packing in the solid state (Goto, Kodali, Small, Honda, Kozawa, & Uchida, 1992).

Chemical Reactions and Properties

Chemical reactions involving triglycerides, including esterification and hydrolysis, are foundational for understanding their chemical properties. For instance, the lipase-catalyzed esterification of glycerol to produce monoacylglycerols as described by Bertello, Salto, and Lederkremer (1997) can be applied to understand the reactivity of glycerol derivatives like 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol (Bertello, Salto, & Lederkremer, 1997).

Physical Properties Analysis

The physical properties of triglycerides, such as melting point, solubility, and phase behavior, are influenced by their molecular structure. Studies on the phase behavior of polyglycerol didodecanoates by Kunieda, Akahane, Feng, and Ishitobi (2002) provide insights into how the length of the glycerol chain and acyl groups can affect the physical properties of similar compounds (Kunieda, Akahane, Feng, & Ishitobi, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are key to understanding the behavior of triglycerides in various conditions. The study on glycerol as a promoting medium for the synthesis of 4H-pyrans by Safaei, Shekouhy, Rahmanpur, and Shirinfeshan (2012) highlights the versatility of glycerol derivatives in chemical synthesis and could be relevant for analyzing the reactivity of triglycerides like 1,2-didodecanoyl-3-tetradecanoyl-rac-glycerol (Safaei, Shekouhy, Rahmanpur, & Shirinfeshan, 2012).

Scientific Research Applications

  • Chemical and Physicochemical Studies : Research on derivatives of 1,2-didodecanoyl-sn-glycero-3-phosphoryl and related compounds has shown their importance in understanding chemical properties and reactions, such as lysyl migration in the presence of strong acid catalysts (Tocanne et al., 1974).

  • Monolayer Studies : Investigations into monolayers of rac-1,2-didodecanoyl-sn-glycero-3-phosphoglycerol have revealed insights into the action of phospholipases and the effects of "vertical compression" on such monolayers (Thuren et al., 1987).

  • Polymorphism and Flow Behavior : Research into the polymorphic behavior of similar triacylglycerols has provided valuable information on their phase transitions and flow behavior, which are crucial for understanding their physical properties (Bohlin et al., 1986).

  • Biomedical and Pharmaceutical Applications : The synthesis of atactic and isotactic poly(1,2-glycerol carbonate)s from similar compounds highlights their potential use in the biomedical and pharmaceutical fields, especially due to their degradable nature (Zhang & Grinstaff, 2013).

  • Enantiomeric Separation in Chromatography : Studies on the enantiomeric separation of asymmetric triacylglycerol by recycle high-performance liquid chromatography demonstrate the importance of these compounds in analytical chemistry (Nagai et al., 2011).

properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-25-28-31-34-40(43)46-37-38(47-41(44)35-32-29-26-22-18-15-12-9-6-3)36-45-39(42)33-30-27-24-21-17-14-11-8-5-2/h38H,4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUUMIRCIBXLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404601, DTXSID101242260
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol

CAS RN

60175-30-6, 65376-23-0
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60175-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis[(1-oxododecyl)oxy]propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

43.5 °C
Record name Glycerol 1,2-didodecanoate 3-tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031124
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1
Citations
C Beermann, N Winterling, A Green, M Möbius… - Lipids, 2007 - Springer
The sn position of fatty acids in seed oil lipids affects physiological function in pharmaceutical and dietary applications. In this study the composition of acyl-chain substituents in the sn …
Number of citations: 19 link.springer.com

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